molecular formula C16H17NO B11871863 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol

1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol

Cat. No.: B11871863
M. Wt: 239.31 g/mol
InChI Key: WZSUMUYFXYWNPC-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline core with a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding quinoline derivative. This method is preferred due to its scalability and efficiency. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an antimicrobial agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which may contribute to its neuroprotective effects. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 5th position.

    1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one: The ketone analog of the compound.

    1-Benzyl-1,2,3,4-tetrahydroquinolin-5-amine: The amine analog of the compound.

The presence of the hydroxyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-5-ol

InChI

InChI=1S/C16H17NO/c18-16-10-4-9-15-14(16)8-5-11-17(15)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,18H,5,8,11-12H2

InChI Key

WZSUMUYFXYWNPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2O)N(C1)CC3=CC=CC=C3

Origin of Product

United States

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